Cobalt naphthenate
Overview
Description
Cobalt naphthenate are coordination complexes formed from naphthenic acids and cobalt ions. Naphthenic acids are a mixture of cyclopentyl and cyclohexyl carboxylic acids, primarily found in crude oil. These acids are known for their corrosive properties and environmental impact. When combined with cobalt, they form this compound, which is widely used as a catalyst in various industrial applications .
Mechanism of Action
Mode of Action
The mode of action of Naphthenic acid, cobalt salt is complex and multifaceted. It is a covalent, hydrophobic coordination complex . This compound can interact with various biological targets, leading to a range of effects.
Biochemical Pathways
Naphthenic acids are mostly degraded aerobically through ring cleavage via the beta-oxidation pathway, which can be combined with other steps such as aromatization, alpha-oxidation, omega-oxidation, or activation as coenzyme A (CoA) thioesters .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physical and chemical properties, such as its solubility in water .
Result of Action
Exposure to the substance can cause irritation to the eyes and respiratory tract, and repeated or prolonged contact may cause skin sensitization .
Action Environment
The action, efficacy, and stability of Naphthenic acid, cobalt salt can be influenced by various environmental factors. For instance, the presence of specific electron acceptors, trace metals, and competition for substrates from non-Naphthenic acid-degrading microbes are important drivers in shaping Naphthenic acid-degrading microbial communities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthenic acids are typically extracted from crude oil through a process involving liquid-liquid extraction, gas chromatography, and Fourier transform infrared spectroscopy. The cobalt salts are then prepared by reacting naphthenic acids with cobalt-containing compounds, such as cobalt carbonate or cobalt hydroxide, under controlled conditions .
Industrial Production Methods: In industrial settings, naphthenic acids are often obtained from the acidification of crude oil fractions. The resulting acids are then neutralized with cobalt compounds to form cobalt naphthenate. This process is carried out in large reactors, ensuring the complete reaction of the acids with the cobalt ions .
Chemical Reactions Analysis
Types of Reactions: Cobalt naphthenate undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of cobalt, which acts as a catalyst .
Common Reagents and Conditions:
Oxidation: Naphthenic acids can be oxidized in the presence of cobalt salts, leading to the formation of various oxidation products.
Reduction: this compound can participate in reduction reactions, often involving hydrogen or other reducing agents.
Substitution: The carboxylic acid groups in naphthenic acids can undergo substitution reactions, facilitated by the cobalt ions
Major Products Formed: The major products formed from these reactions include oxidized naphthenic acids, reduced cobalt complexes, and substituted carboxylic acids .
Scientific Research Applications
Cobalt naphthenate have a wide range of scientific research applications:
Chemistry: They are used as catalysts in organic synthesis, particularly in the production of polymers and resins.
Industry: this compound is widely used as a drying agent in paints, varnishes, and inks. .
Comparison with Similar Compounds
Cobalt(II) 2-ethylhexanoate: Similar to cobalt naphthenate, this compound is used as a catalyst and drying agent.
Manganese naphthenate: Another metal naphthenate with similar applications in catalysis and industrial processes.
Uniqueness: this compound are unique due to their high solubility in nonpolar substrates and their effectiveness as catalysts in a wide range of reactions. Their ability to promote redox reactions with hydroperoxide-containing intermediates sets them apart from other metal naphthenates .
Properties
IUPAC Name |
cobalt(2+);3-(3-ethylcyclopentyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Co/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWKLHINRKWMTD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Co+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34CoO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873427 | |
Record name | Cobalt(2+) bis[3-(3-ethylcyclopentyl)propanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cobalt naphthenate is a brown powder or a bluish-red solid. It is easily ignited and once ignited can burn profusely. It is used to make paints and varnish. | |
Record name | COBALT NAPHTHENATES, POWDER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2964 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
61789-51-3 | |
Record name | COBALT NAPHTHENATES, POWDER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2964 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cobalt naphthenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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